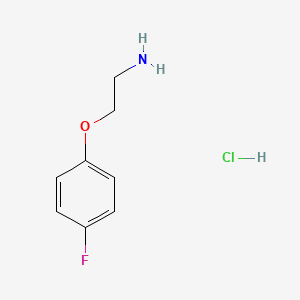

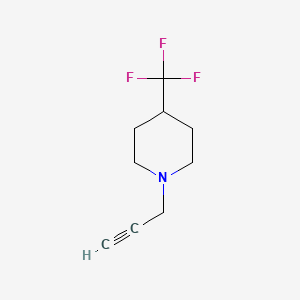

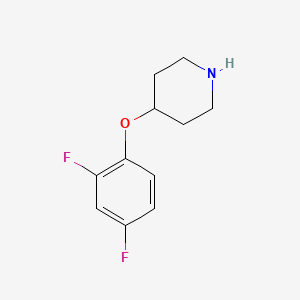

4-(2,4-Difluorophenoxy)piperidine

概要

説明

The compound 4-(2,4-Difluorophenoxy)piperidine is a halogenated piperidine derivative that is of interest due to its potential biological activities and applications in medicinal chemistry. Piperidine derivatives are known for their diverse biological properties and are an important class of compounds in the development of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related halogenated piperidine derivatives has been explored in several studies. For instance, halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential σ receptor ligands, with various substituents on the phenoxy ring and the nitrogen of the piperidine ring . Another study reported the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which showed potent antiallergy activity . Additionally, the synthesis of 3-alkoxy-4,4-difluoropiperidines was achieved by deoxofluorination of 3-alkoxy-4-piperidinones . The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was conducted using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, leading to a reasonable overall yield .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic and computational methods. For example, the vibrational spectra of a piperidine derivative were recorded and analyzed using Fourier-Transform Infrared and Raman spectroscopy, and the geometrical parameters were confirmed with X-ray diffraction data . The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. A study on the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines provided new methods for the preparation of piperidine derivatives . These reactions are crucial for the functionalization of the piperidine ring and the introduction of various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the substituents on the piperidine ring and the phenoxy group. The log P values, a measure of lipophilicity, of halogenated piperidines were estimated using HPLC analysis . The vibrational wavenumbers, molecular electrostatic potential, and frontier molecular orbitals of piperidine derivatives were computed to understand their reactivity and stability . The synthesis of difluorinated piperidines indicates the introduction of fluorine atoms can significantly alter the chemical properties of these compounds .

科学的研究の応用

Structural Studies and Theoretical Calculations

- The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, a derivative of 4-(2,4-Difluorophenoxy)piperidine, has been synthesized and characterized using various spectroscopic techniques. Its structure was confirmed by single crystal X-ray diffraction studies, revealing a chair conformation for the piperidine ring and distorted tetrahedral geometry around the S atom. The compound displays inter and intra-molecular hydrogen bonds, stabilized by C—Cl···π and π···π interactions. These interactions were quantified using Hirshfeld surface analysis and three-dimensional energy framework analysis, with electronic parameters like HOMO-LUMO energy gap evaluated through density functional theory calculations (Karthik et al., 2021).

Antimicrobial Activity

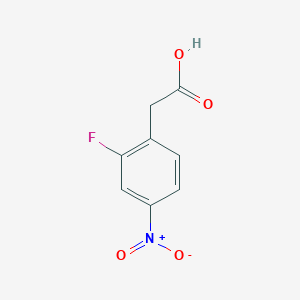

- A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and characterized, revealing significant in vitro antibacterial and antifungal activities. Specifically, compounds like 4b, 4g, and 5e demonstrated good antimicrobial activity against various pathogenic bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Synthesis Techniques

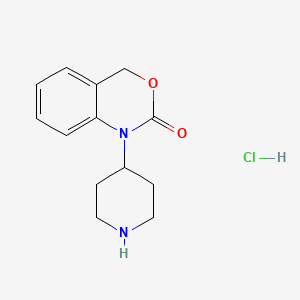

- The synthesis process of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials has been documented. This process highlights the accessibility of starting materials and reasonable yield, providing insight into efficient production methods for such compounds (Zheng Rui, 2010).

Crystal Structure Analysis

- The crystal structure of a picrate salt of 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidine was studied, revealing two independent molecules in an asymmetric unit. The study focused on the conformation and dihedral angles of various groups within the molecule, and extensive hydrogen-bond interactions were observed, forming a two-dimensional network. This provides valuable information on the structural properties and potential applications of such compounds in crystal engineering and molecular design (Jasinski et al., 2009).

Fluorescence Properties for pH Sensors

- 4-Piperidine-naphthalimide derivatives, including 4-(2,4-Difluorophenoxy)piperidine, were synthesized and evaluated for their fluorescence properties. Some compounds exhibited strong fluorescence quench and red shift in weak

Catalysis in Aromatic Nucleophilic Substitution

- Studies on the catalysis of piperidine, including derivatives like 4-(2,4-Difluorophenoxy)piperidine, in aromatic nucleophilic substitution reactions have been conducted. These studies explore the reaction rates with various additives, indicating the potential of these compounds as catalysts in organic synthesis and their influence on reaction mechanisms (Spinelli, Consiglio, & Noto, 1977).

Quantum Chemical and Molecular Dynamic Simulation Studies

- The adsorption and corrosion inhibition properties of certain piperidine derivatives, including those similar to 4-(2,4-Difluorophenoxy)piperidine, were investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the interaction of such compounds with metal surfaces, which is vital for applications in corrosion inhibition and material science (Kaya et al., 2016).

Synthesis of Radiolabeled Probes for σ-1 Receptors

- Research on halogenated 4-(phenoxymethyl)piperidines, related to 4-(2,4-Difluorophenoxy)piperidine, focused on their potential as δ receptor ligands. The synthesis, affinity, selectivity, and in vivo evaluation of these compounds, including iodinated ligands, highlight their potential as radiolabeled probes for imaging σ receptors, contributing to advancements in neuropharmacology and diagnostic imaging (Waterhouse, Mardon, Km, Collier Tl, & O'Brien, 1997).

Safety and Hazards

特性

IUPAC Name |

4-(2,4-difluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTKODIQFDAGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625460 | |

| Record name | 4-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Difluorophenoxy)piperidine | |

CAS RN |

367501-08-4 | |

| Record name | 4-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。